molecular formula C12H15N3 B1471362 (1-ethyl-3-phenyl-1H-pyrazol-5-yl)methanamine CAS No. 1782366-70-4

(1-ethyl-3-phenyl-1H-pyrazol-5-yl)methanamine

Cat. No. B1471362
M. Wt: 201.27 g/mol
InChI Key: YQGBHJLGNJJRCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-ethyl-3-phenyl-1H-pyrazol-5-yl)methanamine, also known as EPPM, is an organic compound with a molecular formula of C9H13N3. It is a white, crystalline solid with a melting point of 120°C and a boiling point of 211°C. EPPM is an effective synthetic intermediate in the production of various pharmaceuticals, agrochemicals, and fine chemicals. It is also used as a reagent for organic transformations and in the synthesis of other organic compounds.

Safety And Hazards

The safety and hazards associated with pyrazole derivatives can vary greatly depending on their specific structure. Some pyrazole derivatives may be harmful if swallowed or inhaled, and may cause skin and eye irritation6.


Future Directions

Pyrazole derivatives continue to be an active area of research due to their wide range of biological activities. Future research may focus on the development of new synthetic methods, the discovery of new biological activities, and the design of more potent and selective pyrazole-based drugs47.


Please note that this information is general in nature and may not apply specifically to “(1-ethyl-3-phenyl-1H-pyrazol-5-yl)methanamine”. For more specific information, further research would be needed.


properties

IUPAC Name

(2-ethyl-5-phenylpyrazol-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-2-15-11(9-13)8-12(14-15)10-6-4-3-5-7-10/h3-8H,2,9,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQGBHJLGNJJRCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C2=CC=CC=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-ethyl-3-phenyl-1H-pyrazol-5-yl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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